molecular formula C13H13F3O B2689807 ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene CAS No. 1236146-63-6

((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene

Cat. No.: B2689807
CAS No.: 1236146-63-6
M. Wt: 242.241
InChI Key: XQSBVBUNFDPUAP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropene ring, which is further connected to a benzene ring through an ethoxy methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene typically involves multiple steps:

  • Formation of the Cyclopropene Ring: : The cyclopropene ring can be synthesized through the reaction of a suitable precursor, such as a 1,3-diene, with a trifluoromethylating agent under controlled conditions. This step often requires the use of catalysts like palladium or nickel to facilitate the cyclization process.

  • Attachment of the Ethoxy Methyl Group: : The ethoxy methyl group can be introduced via an etherification reaction. This involves reacting the cyclopropene intermediate with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydride or potassium tert-butoxide.

  • Coupling with Benzene: : The final step involves coupling the ethoxy methyl-substituted cyclopropene with a benzene derivative. This can be achieved through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclopropene ring to form cyclopropane derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the ethoxy methyl group, where nucleophiles such as halides or amines replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), ammonia (NH₃)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Cyclopropane derivatives

    Substitution: Halogenated or aminated benzene derivatives

Scientific Research Applications

((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

  • Medicine: : Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

  • Industry: : Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropene ring may facilitate interactions with hydrophobic pockets in target proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene
  • ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)phenol
  • ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)aniline

Uniqueness

This compound is unique due to its specific combination of a trifluoromethyl group, a cyclopropene ring, and a benzene ring. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the trifluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(trifluoromethyl)cyclopropen-1-yl]ethoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O/c14-13(15,16)12-8-11(12)6-7-17-9-10-4-2-1-3-5-10/h1-5,8,12H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSBVBUNFDPUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC2=CC2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.